1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromomethyl, difluoromethyl, and fluorine substituents on a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the bromination of a precursor compound, such as 4-(difluoromethyl)-2-fluorotoluene. The bromination reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced brominating agents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the difluoromethyl and fluorine substituents influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical transformations .
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
- 1-(Bromomethyl)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Bromomethyl)-4-(difluoromethyl)-2-chlorobenzene
Comparison: 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the same benzene ring. This combination imparts distinct reactivity and electronic properties compared to similar compounds. For example, the trifluoromethyl derivative may exhibit different reactivity due to the additional fluorine atom, while the chloromethyl derivative may have altered nucleophilicity and electrophilicity .
Properties
CAS No. |
2641114-14-7 |
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Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
InChI Key |
BGFRVSLQFFNMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)CBr |
Origin of Product |
United States |
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